molecular formula C8H6F2N2O4 B1363608 Methyl 4-amino-2,3-difluoro-5-nitrobenzoate CAS No. 284030-58-6

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Cat. No. B1363608
M. Wt: 232.14 g/mol
InChI Key: HOJFIOHGPQOQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425637B2

Procedure details

A 2 M solution of TMS diazomethane in hexanes (6.88 mL, 13.75 mmol) is added to a suspension of 4-amino-2,3-difluoro-5-nitro-benzoic acid 3 (2.00 g, 9.17 mmol) in 25 mL of 4:1 THF:MeOH at 0° C. under nitrogen atmosphere. Upon completion of addition, reaction mixture is warmed to room temperature. After 0.5 hours, excess TMS diazomethane is destroyed by the careful addition of acetic acid. The reaction is then concentrated under reduced pressure and dried in vacuo to give 1.95 g (92%) of pure desired product: MS APCI (−) m/z 231 (M−1) detected.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
6.88 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](C=[N+]=[N-])(C)(C)[CH3:2].[NH2:8][C:9]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([F:21])[C:10]=1[F:22].CO>C1COCC1>[CH3:2][O:14][C:13](=[O:15])[C:12]1[CH:16]=[C:17]([N+:18]([O-:20])=[O:19])[C:9]([NH2:8])=[C:10]([F:22])[C:11]=1[F:21]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
hexanes
Quantity
6.88 mL
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)O)C=C1[N+](=O)[O-])F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
Upon completion of addition, reaction mixture
CUSTOM
Type
CUSTOM
Details
excess TMS diazomethane is destroyed by the careful addition of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.